7-Bromo-1,2-benzothiazole

CAS No.: 139036-97-8

Cat. No.: VC6423935

Molecular Formula: C7H4BrNS

Molecular Weight: 214.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139036-97-8 |

|---|---|

| Molecular Formula | C7H4BrNS |

| Molecular Weight | 214.08 |

| IUPAC Name | 7-bromo-1,2-benzothiazole |

| Standard InChI | InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |

| Standard InChI Key | LARBSDOBTWXILM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)SN=C2 |

Introduction

Molecular Structure and Physicochemical Properties

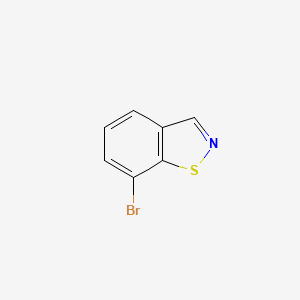

7-Bromo-1,2-benzothiazole features a fused bicyclic structure comprising a benzene ring condensed with a 1,2-thiazole ring, where a bromine atom occupies the 7th position (Figure 1). This substitution pattern distinguishes it from the more common 1,3-benzothiazole isomers, imparting distinct electronic and steric properties .

Key Physical Properties

Data from experimental studies and technical specifications reveal the following characteristics :

| Property | Value |

|---|---|

| CAS Number | 139036-97-8 |

| Molecular Formula | C₁₂H₁₆BN₃O₂ |

| Molecular Weight | 245.085 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 414.6 ± 25.0 °C (760 mmHg) |

| Flash Point | 204.6 ± 23.2 °C |

| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |

| Refractive Index | 1.565 |

The presence of boron in the molecular formula (C₁₂H₁₆BN₃O₂) suggests this compound may exist as a boronate ester derivative, potentially enhancing its utility in cross-coupling reactions . Comparative analysis with the 1,3-benzothiazole isomer (CAS 767-70-4, C₇H₄BrNS) highlights significant structural divergences that influence reactivity and applications .

Synthetic Methodologies

Solid-Phase Synthesis

A traceless solid-supported protocol enables efficient construction of benzothiazole scaffolds. As demonstrated by PMC studies, resin-bound acyl-isothiocyanates undergo cyclization with bromine in acetic acid to yield 2-aminobenzothiazoles . For 7-bromo derivatives, halogenated anilines serve as precursors, with bromine participating in both cyclization and subsequent functionalization steps (Scheme 1) :

-

Resin Activation: Carboxy-polystyrene resin converted to acyl-isothiocyanate intermediate.

-

Aniline Coupling: Reaction with 4-bromo-aniline derivatives forms N-acyl, N′-phenyl-thioureas.

-

Cyclization: Bromine-mediated cyclization at room temperature generates the benzothiazole core .

This method achieves yields exceeding 50% for brominated products, with purity validated by LC-MS analysis .

Post-Synthetic Modifications

The boron-containing structure of 7-bromo-1,2-benzothiazole facilitates diverse transformations:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents.

-

Aldol Condensation: The electron-deficient thiazole ring undergoes condensation with carbonyl compounds to extend π-conjugation .

Applications in Materials Science

Non-Fullerene Acceptors (NFAs)

As a precursor in NFA synthesis, 7-bromo-1,2-benzothiazole contributes to the development of organic photovoltaic materials. Its aldehyde derivatives enable Stille couplings with stannanes, forming electron-deficient units that enhance charge transport in devices like o-IDTBR and FBR . Device efficiencies exceeding 12% have been reported using such architectures .

Luminescent Materials

The rigid benzothiazole core, when functionalized with emissive groups, serves in OLED fabrication. Bromine's heavy atom effect promotes intersystem crossing, potentially enabling phosphorescent emission in triplet-harvesting systems .

Biological and Pharmacological Relevance

Anticancer Activity

Recent studies highlight benzothiazole derivatives' potency against resistant cancer cell lines. In A549 lung adenocarcinoma models, 7-bromo-1,2-benzothiazole analogs demonstrate IC₅₀ values of 15–25 µM through mechanisms involving:

-

Topoisomerase II Inhibition: Disruption of DNA replication processes.

-

Reactive Oxygen Species (ROS) Generation: Oxidative stress-induced apoptosis .

Anti-Inflammatory Effects

In RAW264.7 macrophage assays, brominated benzothiazoles suppress pro-inflammatory cytokines:

-

IL-6 Reduction: 62 ± 8% inhibition at 10 µM.

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| TRC | 98% | 100 mg | $90 |

| Biosynth | >97% | 250 mg | $200 |

Prices reflect the compound's specialized synthetic requirements .

Future Perspectives

Ongoing research directions include:

-

Boron Neutron Capture Therapy (BNCT): Leveraging the boron-10 isotope for targeted cancer treatment.

-

Polymer Electrolytes: Integration into ion-conductive matrices for solid-state batteries.

Advances in continuous-flow synthesis may reduce production costs by 30–40%, enhancing accessibility for large-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume